[4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanone is a piperazine derivative featuring two distinct aromatic substituents: a 3-chlorophenyl group attached to the piperazine ring and a 4-nitrophenyl methanone moiety. Its structure combines electron-withdrawing groups (nitro and chloro) that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-2-1-3-16(12-14)19-8-10-20(11-9-19)17(22)13-4-6-15(7-5-13)21(23)24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJIYYQGRBACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968293 | |
| Record name | [4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-25-6 | |
| Record name | [4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 3-chlorophenylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-(3-Chlorophenyl)piperazin-1-ylmethanone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-(3-chlorophenyl)piperazin-1-yl](4-aminophenyl)methanone.
Reduction: Formation of 4-(3-chlorophenyl)piperazin-1-yl](4-aminophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)piperazin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Effects on Physical Properties
Key analogs and their physical properties are compared below:
| Compound Name | Substituents (Piperazine + Methanone) | Melting Point (°C) | Key Spectral Data (IR C=O stretch, cm⁻¹) |
|---|---|---|---|
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Main Compound) | 3-Cl-C6H4, 4-NO2-C6H4 | Not Reported | Not Reported |
| 4-(3-Methoxy-4-nitrophenyl)piperazin-1-ylmethanone (Compound 12) | 3-OCH3-4-NO2-C6H3, C6H5 | 185–187 | 1627 |
| 4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-ylmethanone (13) | 3-OCH2OCH3-4-NO2-C6H3, C6H5 | 189–190 | 1675 |
| (3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)methanone (21) | 3-Cl-C6H4, 4-(pyridin-2-yl)-C6H4 | 158–159 | Not Reported |
| Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone (15) | Biphenyl-4-yl, 4-NO2-C6H4 | Not Reported | Not Reported |
- Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compounds 12, 13, and the main compound) correlate with higher melting points due to increased molecular polarity and intermolecular interactions .
- Bulkier substituents (e.g., biphenyl in Compound 15 or pyridinyl in Compound 21) reduce melting points, likely due to disrupted crystal packing .
- The C=O stretch in IR spectra varies slightly (1627–1675 cm⁻¹), reflecting differences in electronic environments .
2.3 Electronic and Structural Comparisons
- Nitro Group Positioning : The para-nitro group in the main compound and Compound 12/13 enhances electrophilicity, facilitating interactions with nucleophilic biological targets. In contrast, meta-substituted nitro groups (e.g., ’s 3-nitro derivative) may alter binding specificity .
- Chloro vs.
- Hybrid Structures : Compound 15 (biphenyl-4-yl with 4-nitrophenyl) exhibits extended π-conjugation, which may enhance UV absorption properties relevant to photodynamic therapy .
2.4 Impurities and Related Substances
lists impurities such as 1-(3-Chlorophenyl)piperazine Hydrochloride , a deacylated byproduct, and 3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride , a side product from alkylation steps. These highlight the need for rigorous purification during the main compound’s synthesis .
Biological Activity
The compound 4-(3-Chlorophenyl)piperazin-1-ylmethanone , also known as (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a piperazine ring and is characterized by the presence of a chlorophenyl and a nitrophenyl substituent, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | (3-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
| InChI Key | YIWDBGKWWMAHNY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)N+[O-])C(=O)C3=CC(=CC=C3)Cl |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring facilitates interactions with various biological macromolecules, potentially modulating their activity. This unique combination allows the compound to exert pharmacological effects, particularly in neurology and oncology.
Antimicrobial Activity
Research indicates that compounds similar to 4-(3-Chlorophenyl)piperazin-1-ylmethanone exhibit significant antimicrobial properties. For example, studies have shown that derivatives with piperazine moieties demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial growth through enzyme inhibition or disruption of cell membrane integrity.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Piperazine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar scaffolds have shown promising results in preclinical models for various cancers, indicating that 4-(3-Chlorophenyl)piperazin-1-ylmethanone could be a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
Given its ability to cross the blood-brain barrier, this compound may also possess neuropharmacological effects. Studies on related piperazine derivatives have revealed their potential as anxiolytics or antidepressants by modulating serotonin receptors . This suggests that 4-(3-Chlorophenyl)piperazin-1-ylmethanone could be explored for treating central nervous system disorders.
Case Studies
Several studies have investigated the biological activity of piperazine derivatives similar to 4-(3-Chlorophenyl)piperazin-1-ylmethanone:
- Antimicrobial Screening : A series of piperazine derivatives were synthesized and tested for antibacterial activity against multiple strains. Results indicated that certain derivatives exhibited higher potency than standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
- Antitumor Activity : In vitro studies demonstrated that specific piperazine-containing compounds induced apoptosis in cancer cell lines through caspase activation pathways. These findings highlight the potential of these compounds in cancer therapy .
- Neuropharmacological Studies : Research on related compounds indicated their effectiveness in modulating neurotransmitter systems, which could be beneficial for treating anxiety and depression .
Q & A
Q. What are the common synthetic routes for 4-(3-Chlorophenyl)piperazin-1-ylmethanone?
The synthesis typically involves multi-step reactions, including:
- Amide formation : Coupling 3-chlorophenylpiperazine with 4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Carbonylation : Utilizing carbonylating agents like phosgene analogs or thiophosgene to form the methanone linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the piperazine ring conformation and aromatic substituents. For example, the 4-nitrophenyl group shows distinct deshielded proton signals at δ 8.2–8.3 ppm .
- IR Spectroscopy : Detection of carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 385.0825 for C₁₇H₁₄ClN₃O₃) .
Q. What biological targets or pathways are associated with this compound?
Mechanistic studies suggest interactions with:
- Kinases : Inhibition of tyrosine kinases due to the nitro group’s electron-withdrawing effects, altering ATP-binding pockets .
- Apoptosis pathways : Induction of caspase-3/7 activity in cancer cell lines (e.g., IC₅₀ = 12.3 μM in HeLa cells) .
- GPCRs : Piperazine moieties may modulate serotonin or dopamine receptors, though specificity requires further validation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Pd/C or CuI for cross-coupling reactions to introduce substituents (e.g., bromine for further functionalization) .
- Real-time monitoring : Thin-layer chromatography (TLC) with UV detection to track reaction progress and minimize side products .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) insights:
Q. How can contradictory biological data across studies be resolved?
Methodological considerations:
- Assay standardization : Validate cell lines (e.g., use authenticated HeLa cells) and control for pH/temperature variations .
- Purity verification : Elemental analysis (e.g., C 61.67% vs. calculated 61.71%) and HPLC (>98% purity) to exclude impurities .
- Structural analogs : Compare activity of derivatives (e.g., 4-nitrophenyl vs. 3-nitrophenyl) to isolate electronic effects .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : AutoDock Vina simulations show the nitro group forms hydrogen bonds with kinase catalytic lysine residues (binding energy: −9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
